molecular formula C18H20N2O6 B1219331 Dityrosine CAS No. 980-21-2

Dityrosine

Cat. No. B1219331
CAS RN: 980-21-2
M. Wt: 360.4 g/mol
InChI Key: OQALFHMKVSJFRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The efficient synthesis of dityrosine, alongside its derivatives trityrosine and pulcherosine, involves tandem Miyaura borylation-Suzuki coupling reactions. This methodology allows for the synthesis of protected dityrosine through the use of 3-iodotyrosine, followed by a global deprotection step to yield dityrosine. The synthesis process highlights the versatility of coupling reactions in generating complex tyrosine oligomers, indicating the synthetic accessibility of dityrosine for further study and application (Skaff, Jolliffe, & Hutton, 2005).

Molecular Structure Analysis

Dityrosine's molecular structure is characterized by the covalent linkage of two tyrosine residues through their phenolic groups, forming a dimeric compound. This unique structure confers specific physicochemical properties to dityrosine, such as enhanced stability and fluorescence, which are exploited in various analytical and biochemical assays to detect and quantify oxidative stress in biological samples (DiMarco & Giulivi, 2007).

Chemical Reactions and Properties

Dityrosine is known for its role as a biomarker of oxidative stress, formed through the reaction of tyrosyl radicals. These radicals can couple to yield dityrosine under oxidative conditions, which can be detected and quantified using various analytical techniques. The formation of dityrosine is a critical step in the cross-linking of structural proteins, contributing to their resistance against proteolytic and physicochemical damages. This cross-linking capability highlights the chemical reactivity of dityrosine in the context of protein stability and integrity (Malencik & Anderson, 2003).

Physical Properties Analysis

Dityrosine exhibits distinctive physical properties, including fluorescence, which has been leveraged for its detection in various biological matrices. The fluorescence characteristics of dityrosine, including emission and excitation spectra, provide valuable tools for the non-invasive assessment of oxidative stress and protein cross-linking in biological samples. Such properties enable the use of dityrosine as a fluorescent probe, facilitating studies on protein structure, function, and dynamics under oxidative conditions (Harms et al., 1997).

Chemical Properties Analysis

The chemical behavior of dityrosine under various conditions underscores its role as a stable cross-linking agent in proteins subjected to oxidative stress. Dityrosine's resistance to proteolytic degradation and its ability to contribute to the structural rigidity of protein assemblies are key aspects of its chemical properties. These characteristics are critical in understanding the role of dityrosine in aging, disease pathogenesis, and the mechanical properties of biomaterials designed for tissue engineering and medical applications (Partlow et al., 2016).

Scientific Research Applications

Biomarker for Oxidative Stress and Protein Damage

Dityrosine is a fluorescent molecule formed due to posttranslational processing and is commonly found in structural proteins. It confers resistance to proteolysis and physicochemical trauma, acting as a stabilizing crosslink in proteins. Significantly, dityrosine is recognized as a biomarker for oxidatively modified proteins in various conditions, including UV and gamma-irradiation, aging, and exposure to oxygen free radicals and peroxynitrite. It has been linked to pathologies like eye cataracts, atherosclerosis, acute inflammation, and Alzheimer's disease. Techniques like chromatographic separation followed by mass spectrometry have been used for its detection in biological samples (DiMarco & Giulivi, 2007).

Role in Post-Translational Protein Modification

Dityrosine also plays a role in the normal post-translational modification of specific structural proteins. It is proposed that the covalent modification of amino acids, such as the formation of dityrosine, serves as a marking step for protein degradation. This makes dityrosine a potential specific marker for studying oxidative stress and selective proteolysis in proteins (Giulivi, Traaseth, & Davies, 2003).

Impact on Thyroid Hormone Function

Dityrosine has been shown to interfere with thyroid hormone function, specifically thyroid hormone T3. It inhibits T3 binding to thyroid hormone receptors and suppresses TR-mediated transcriptional activation, affecting cytoprotection and energy metabolism at the cellular level. This antagonistic effect of dityrosine on T3 biofunction is significant for understanding dietary oxidized protein's impact on health (Ding et al., 2020).

Potential in Disease Target Discovery

Investigations into dityrosine's interaction with disease-related receptors have been conducted using inverse virtual screening and molecular docking. This research is vital for identifying novel targets for dityrosine in diseases, especially where high amounts are found in certain foodstuffs, impacting nutritional value. The study reveals dityrosine's potential in guiding future experimental assays in disease research (Wang, Yang, & Hu, 2018).

Detection in Atherosclerotic Lesions

Dityrosine has been detected in atherosclerotic lesions, indicating its role as a specific biomarker for protein oxidation. A novel monoclonal antibody specific for protein dityrosine was developed, which reacted with dityrosine conjugates, providing a method for immunohistochemical detection in pathological conditions like atherosclerosis (Kato et al., 2000).

Safety And Hazards



  • Dityrosine is not considered toxic, but its long-term effects are not well understood.

  • As with any protein modification, excessive dityrosine formation may disrupt protein function.


Future Directions



  • Further research is needed to elucidate the biological significance of dityrosine crosslinking.

  • Developing sensitive and specific detection methods for dityrosine in biological samples.

  • Investigating potential therapeutic implications of dityrosine modulation.


properties

IUPAC Name

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQALFHMKVSJFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318376
Record name Dityrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dityrosine

CAS RN

980-21-2
Record name Dityrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=980-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dityrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dityrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,400
Citations
DA Malencik, JF Sprouse, CA Swanson… - Analytical …, 1996 - Elsevier
This article describes chromatographic and spectroscopic techniques that have multiple applications in the preparation, isolation, and analysis of dityrosine. A three-step …
Number of citations: 227 www.sciencedirect.com
R Amadò, R Aeschbach, H Neukom - Methods in enzymology, 1984 - Elsevier
… describe the formation of dityrosine (3,Y-dityrosine) and … dityrosine in hydrolysates of resilin, the highly elastic, rubber-like structural protein found in the exoskeleton of insects. Dityrosine …
Number of citations: 248 www.sciencedirect.com
DA Malencik, SR Anderson - Amino acids, 2003 - Springer
… 245 published articles that deal with dityrosine. The five sections of this review … dityrosine in proteins, with analytical methods for the detection and quantitative determination of dityrosine…
Number of citations: 208 link.springer.com
T DiMarco, C Giulivi - Mass spectrometry reviews, 2007 - Wiley Online Library
… Dityrosine is a fluorescent molecule formed as a result of normal … , dityrosine confers resistance to proteolysis and physicochemical trauma as a stabilizing crosslink. Dityrosine has also …
P Briza, G Winkler, H Kalchhauser… - Journal of Biological …, 1986 - Elsevier
… , of dityrosine. The identity of this hitherto unknown component of the yeast ascospore wall with standard dityrosine … of the structure of dityrosine confirmed that, in natural dityrosine, the …
Number of citations: 199 www.sciencedirect.com
BP Partlow, MB Applegate, FG Omenetto… - ACS Biomaterials …, 2016 - ACS Publications
… While it has been known for decades that dityrosine bonds are a key component to many … The goal of this Review is to highlight dityrosine bonding in biomaterial development, the …
Number of citations: 125 pubs.acs.org
B Li, Y Yang, Y Ding, Y Ge, Y Xu, Y Xie… - … Reviews in Food …, 2023 - Wiley Online Library
… dityrosine, derived from oxidized tyrosine, is the most widely studied. The high reactivity of dityrosine enables … in food, and mitigation strategies for dityrosine. Furthermore, the control of …
Number of citations: 4 ift.onlinelibrary.wiley.com
GS Harms, SW Pauls, JF Hedstrom… - Journal of Fluorescence, 1997 - Springer
… times of dityrosine emission by timecorrelated single-photon counting. We first noticed dityrosine … Comparison with the fluorescence properties of synthesized dityrosine established the …
Number of citations: 66 link.springer.com
TG Huggins, MC Wells-Knecht, NA Detorie… - Journal of Biological …, 1993 - Elsevier
To evaluate their usefulness as chemical indicators of cumulative oxidative damage to proteins, we studied the kinetics and extent of formation of ortho-tyrosine (o-Tyr), dityrosine (DT), …
Number of citations: 289 www.sciencedirect.com
JW Heinecke, W Li, HL Daehnke 3rd… - Journal of Biological …, 1993 - Elsevier
Myeloperoxidase, secreted by activated phagocytes, produces the powerful cytotoxin hypochlorous acid from H2O2 and Cl-. We show that the enzyme can also employ H2O2 to oxidize …
Number of citations: 612 www.sciencedirect.com

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